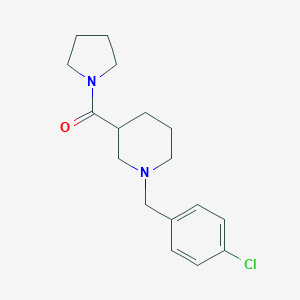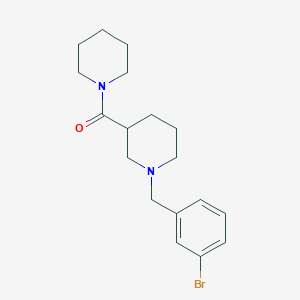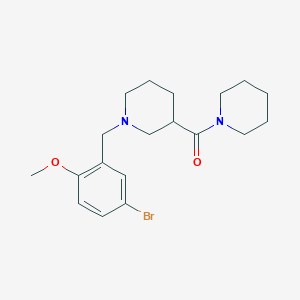![molecular formula C16H24N2OS B247405 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
Mechanism Of Action
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the activity of the IKK complex, which is a critical upstream regulator of the NF-κB pathway. The IKK complex phosphorylates IκB, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the expression of target genes. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the phosphorylation of IκB, thereby preventing the activation of NF-κB and the expression of its target genes.
Biochemical and Physiological Effects
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to have a broad range of biochemical and physiological effects. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the growth and survival of cancer cells, reduces inflammation, and modulates the immune response. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is a potent and specific inhibitor of the NF-κB pathway, which makes it an excellent tool for studying the role of NF-κB in various diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has some limitations for lab experiments. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is a small molecule inhibitor, which makes it difficult to target specific cell types or tissues. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane also has limited solubility in water, which can affect its bioavailability and experimental results.
Future Directions
There are several future directions for research related to 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane. One area of research is the development of more potent and specific inhibitors of the NF-κB pathway. Another area of research is the identification of biomarkers that can predict the response to 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane treatment in different diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has also been shown to have potential for the treatment of neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these diseases. Finally, 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to have synergistic effects with other drugs, and combination therapy with 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane and other drugs may have potential for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane involves a multi-step process that includes the condensation of 2-thiophene carboxylic acid with piperidine, followed by a cyclization reaction with azepane. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is typically synthesized in small quantities for research purposes, and its purity is critical for accurate experimental results.
Scientific Research Applications
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to inhibit the activation of NF-κB, which is a critical signaling pathway involved in the regulation of genes that control cell growth, proliferation, and survival. NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in animal models.
properties
Product Name |
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane |
|---|---|
Molecular Formula |
C16H24N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[4-(azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-6-5-13-20-15)18-11-7-14(8-12-18)17-9-3-1-2-4-10-17/h5-6,13-14H,1-4,7-12H2 |
InChI Key |
MWBJQPFRDPLGPR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247323.png)

![1-{[1-(3-Chlorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247325.png)

![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)

![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247331.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)
![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)